Modafinil Sulfone is a major metabolite of the drug Modafinil. It is classified as a psychostimulant metabolite. While Modafinil Sulfone itself is not a pharmaceutical drug, it plays a significant role in scientific research, particularly in studies exploring the metabolism and pharmacokinetic properties of Modafinil [, , ]. It serves as a valuable tool to understand how Modafinil is processed within the body and how this processing might differ between individuals.
Modafinil sulfone is classified as an achiral sulfone and is formed through the metabolic oxidation of modafinil. It is also a metabolite of adrafinil, a prodrug that is converted into modafinil in the body. The chemical structure of modafinil sulfone results from the removal of the chiral center at the sulfur atom during oxidation, leading to its achiral nature .
The synthesis of modafinil sulfone can be achieved through various methods, primarily focusing on the oxidation of modafinil or its precursors. One notable method involves the oxidation of 2-[(diphenylmethyl)sulfenyl]acetamide using hydrogen peroxide in the presence of mineral acids and alcohols. This process typically requires careful control of reaction conditions to prevent overoxidation and ensure high yields:
The molecular structure of modafinil sulfone can be described by its chemical formula . Key features include:
Although modafinil sulfone itself does not exhibit wakefulness-promoting effects, it retains some biological activity. Its mechanism of action primarily involves:
The physical and chemical properties of modafinil sulfone include:
Modafinil sulfone's applications are primarily research-oriented due to its status as a metabolite rather than a therapeutic agent. Key areas include:
Modafinil sulfone (diphenylmethylsulfonylacetamide) was first identified in the 1990s as a major circulating metabolite of the wakefulness-promoting agent modafinil (2-[(diphenylmethyl)sulfinyl]acetamide). Early pharmacokinetic studies revealed that modafinil undergoes hepatic metabolism primarily via amide hydrolysis to form modafinil acid and through S-oxidation to yield modafinil sulfone [1] [3]. This metabolic pathway was confirmed through analytical methods developed to quantify modafinil and its metabolites in human plasma, where modafinil sulfone consistently appeared as a significant metabolic product alongside modafinil acid [9]. Initial research dismissed modafinil sulfone as pharmacologically inactive in the context of wake promotion, leading to its characterization as a "terminal metabolite" with no significant contribution to modafinil's primary therapeutic effects [1] [2]. The discovery that modafinil sulfone could be synthesized directly through oxidation of modafinil using peroxygen compounds provided researchers with a reliable method to produce this compound for further investigation [8].
The structural relationship between modafinil and its sulfone metabolite represents a case study in how subtle molecular modifications dramatically alter pharmacological properties:
Oxidation State: Modafinil contains a chiral sulfoxide group (-S(=O)-) where sulfur is in the +4 oxidation state. Modafinil sulfone features a sulfonyl group (-SO₂-) with sulfur in the +6 oxidation state. This oxidation eliminates the chiral center present in modafinil, rendering modafinil sulfone achiral [2] [10]. The transformation from sulfoxide to sulfone increases molecular polarity and alters electronic distribution, which significantly impacts biomolecular interactions [7].
Molecular Properties: The sulfone group confers greater polarity and hydrogen-bonding capacity compared to the sulfoxide in modafinil. These physicochemical differences translate to altered blood-brain barrier penetration and distinct receptor binding profiles. While modafinil demonstrates moderate DAT binding (IC₅₀ ≈ 3.19 μM), modafinil sulfone shows negligible affinity for this transporter, explaining its lack of wake-promoting effects [1] [4].
Table 1: Structural Comparison of Modafinil and Modafinil Sulfone
Property | Modafinil | Modafinil Sulfone |
---|---|---|
Chemical Name | 2-[(Diphenylmethyl)sulfinyl]acetamide | 2-(Diphenylmethanesulfonyl)acetamide |
Sulfur Oxidation State | +4 | +6 |
Chirality | Chiral (racemic mixture) | Achiral |
Key Functional Group | Sulfoxide | Sulfone |
logP (Predicted) | 1.14 | 0.87 |
The perception of modafinil sulfone evolved from a mere metabolic byproduct to a compound of significant pharmacological interest following the discovery of its anticonsulvant properties. Research published in 2004 demonstrated that modafinil sulfone exhibited comparable anticonvulsant activity to modafinil in animal models of epilepsy, despite lacking wake-promoting effects [5] [8]. This unexpected therapeutic potential stimulated renewed interest in characterizing its precise neurochemical actions. Subsequent studies revealed that modafinil sulfone might influence glutamatergic transmission and GABAergic systems, distinct from modafinil's catecholamine-focused mechanisms [5] [8]. The compound's emergence as a therapeutic candidate represents a compelling example of metabolite rediscovery in neuropsychopharmacology, illustrating how metabolic "inactivity" for one indication does not preclude therapeutic utility for others [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7